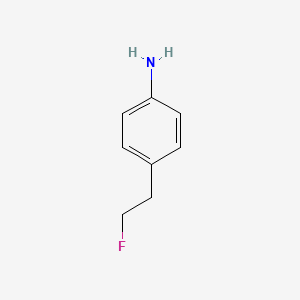
4-(2-fluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Fluoro-2-(4-aminophenyl)ethane” is a chemical compound . It is also known as "4-(2-Fluoroethyl)aniline" .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been used in the synthesis of related compounds . Another study discussed the synthesis of a compound using 1,1,2,2-tetrakis(4-nitrophenyl)ethane, which might be relevant to the synthesis of "1-Fluoro-2-(4-aminophenyl)ethane" .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been discussed in the context of electrophilic aromatic substitution . Another study discussed the pre-column derivatization of amino acids for quantitative amino acid analysis .
Scientific Research Applications
Antimicrobial Activity : Schiff bases synthesized using derivatives related to 1-Fluoro-2-(4-aminophenyl)ethane demonstrated notable antimicrobial activity. Certain derivatives showed exceptional effectiveness compared to others, suggesting potential applications in antimicrobial research and development (Puthran et al., 2019).
Amino Acid Tracers for Tumor Imaging : A modified synthesis system for O-(2-[18F]fluoroethyl)-l-tyrosine (FET), an amino acid tracer used in tumor imaging with positron emission tomography, utilized a derivative of 1-Fluoro-2-(4-aminophenyl)ethane. This highlights its application in the field of medical imaging and cancer research (Tang et al., 2003).
Liquid Crystalline Polyethers : Research on the synthesis and characterization of flexible polyethers based on derivatives of 1-Fluoro-2-(4-aminophenyl)ethane revealed their potential in creating materials with specific phase transition temperatures and thermodynamic properties. Such materials could have applications in the development of liquid crystals and related technologies (Percec & Zuber, 1992).
pH Sensitive Probes : Modified 2-aminophenol groups, including derivatives of 1-Fluoro-2-(4-aminophenyl)ethane, have been used to create pH-sensitive probes. These probes show potential for measuring intracellular pH, indicating applications in biological and medical research (Rhee et al., 1995).
Fluorinated Molecules in Liquid Crystals : Studies on 1-Fluoro-2-(4-aminophenyl)ethane derivatives in liquid crystals revealed complex dynamics in ferro- and antiferroelectric phases. This research contributes to the understanding of fluorinated molecules in liquid crystals, which can be applied in the design of advanced materials and display technologies (Kolek et al., 2013).
Enantiomeric Analysis : The synthesis and enantiomeric separation of 2-Fluoro-2-phenyl-1-aminoethane, a related compound, have been explored. The enantiomers' absolute configurations and their use as chiral derivatizing agents have implications for stereochemistry and pharmaceutical research (Hamman, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and application of similar compounds have been discussed in various studies. For instance, one study highlighted the prosperous development of room-temperature self-healing polyurethanes . Another study discussed the potential applications of covalent organic frameworks in various fields .
Properties
IUPAC Name |
4-(2-fluoroethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFJEDYCQWECQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
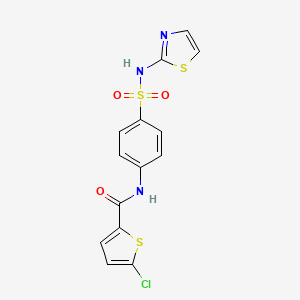

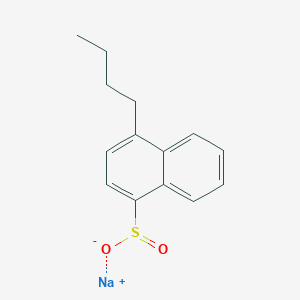
![N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401517.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401518.png)

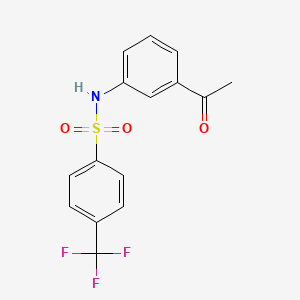
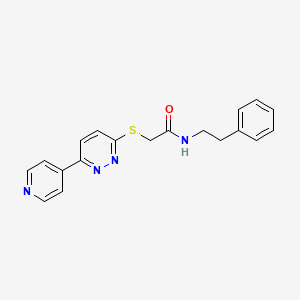
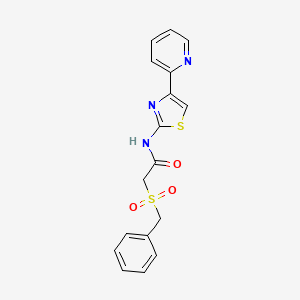
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)
![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)
![2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2401531.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)
